molecular formula C15H16N2S B1587195 1,1-Dibenzyl-thiourea CAS No. 40398-34-3

1,1-Dibenzyl-thiourea

Cat. No.: B1587195
CAS No.: 40398-34-3
M. Wt: 256.4 g/mol
InChI Key: AZFCIWCWYTUZRC-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-thiourea is an organosulfur compound with the chemical formula C15H16N2S. It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is of significant interest due to its diverse applications in organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

1,1-Dibenzyl-thiourea is an organosulfur compound that has been found to have diverse biological applications . The primary targets of this compound are enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes in the body.

Mode of Action

This compound interacts with its targets, the aforementioned enzymes, by inhibiting their activity . This interaction results in changes in the biochemical processes that these enzymes are involved in. For instance, the inhibition of AChE and BuChE can impact neurotransmission, while the inhibition of α-amylase and α-glucosidase can affect carbohydrate metabolism .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting α-amylase and α-glucosidase, it impacts the breakdown of complex carbohydrates into simple sugars, thus affecting the carbohydrate metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in neurotransmission .

Pharmacokinetics

A study on thiourea derivatives suggests that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on the target enzymes. This can lead to changes in neurotransmission and carbohydrate metabolism, potentially resulting in various physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibenzyl-thiourea can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds as follows:

C6H5CH2NH2+CSCl2C6H5CH2NHC(S)NHCH2C6H5+HCl\text{C6H5CH2NH2} + \text{CSCl2} \rightarrow \text{C6H5CH2NHC(S)NHCH2C6H5} + \text{HCl} C6H5CH2NH2+CSCl2→C6H5CH2NHC(S)NHCH2C6H5+HCl

Another method involves the reaction of dibenzylamine with carbon disulfide and an alkylating agent. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dibenzylamine.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1,1-Dibenzyl-thiourea has numerous applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of other organosulfur compounds.

    Biology: It has been studied for its potential enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase.

    Medicine: Research has explored its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the production of polymers, dyes, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibutyl-thiourea
  • 1,1-Diphenyl-thiourea
  • 1,1-Diethyl-thiourea

Uniqueness

1,1-Dibenzyl-thiourea is unique due to its specific structural features, such as the presence of benzyl groups, which confer distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,1-dibenzylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFCIWCWYTUZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393233
Record name 1,1-Dibenzyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40398-34-3
Record name 1,1-Dibenzyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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